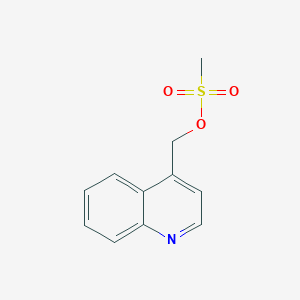

4-Quinolinylmethyl methanesulfonate

Overview

Description

4-Quinolinylmethyl methanesulfonate is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

4-Quinolinylmethyl methanesulfonate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential as:

- Anticancer Agents : Research indicates that quinoline derivatives can induce apoptosis in cancer cell lines, such as B16F-10 mouse melanoma cells and 4T1 breast tumor cells . The mechanism often involves the inhibition of critical cellular pathways, leading to cell death.

- Antiviral Drugs : Compounds derived from quinoline structures have been explored for their ability to inhibit viral replication. For instance, Elvitegravir, a quinoline derivative, is effective against HIV by inhibiting the integrase enzyme necessary for viral DNA integration .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Studies indicate that certain synthesized quinoline derivatives show significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these derivatives enhances their antimicrobial efficacy.

DNA Damage Studies

The compound has been utilized in studies examining its effects on DNA integrity. Methyl methanesulfonate, a related compound, is known to induce DNA strand breaks and mutations in various organisms . This property can be leveraged to study mechanisms of mutagenesis and carcinogenesis.

Table 1: Summary of Research Findings on this compound

Properties

Molecular Formula |

C11H11NO3S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

quinolin-4-ylmethyl methanesulfonate |

InChI |

InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3 |

InChI Key |

RVJUILCHJOASSK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.